3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Description
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring a 2,3-dihydroindol-2-one core substituted at the 3-position with a 2-fluorobenzyl group. The dihydroindol-2-one scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the lactam carbonyl. The 2-fluorobenzyl substituent introduces steric and electronic effects that modulate the compound’s physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-8,12H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXYFBKFLKHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions for synthesizing this compound may include the use of acetic acid and hydrochloric acid as catalysts, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Ester Hydrolysis
The ethylsulfanyl ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid (e.g., using HCl in aqueous THF at reflux).
-
Basic saponification : Produces a carboxylate salt (e.g., NaOH in ethanol/water).
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, THF, reflux, 12h | 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
| Basic saponification | 1M NaOH, EtOH/H₂O, 60°C, 6h | Sodium salt of the carboxylic acid |
Oxidation of Ethylsulfanyl Group
The ethylsulfanyl (–S–C₂H₅) moiety is susceptible to oxidation:
-
Sulfoxide formation : Achieved with H₂O₂ in acetic acid (0–5°C, 2h).
-
Sulfone formation : Requires stronger oxidants like mCPBA (methanol, RT, 4h).
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, 0–5°C, 2h | 2-(Ethylsulfinyl)ethyl derivative |
| mCPBA | MeOH, RT, 4h | 2-(Ethylsulfonyl)ethyl derivative |
Cycloaddition Reactions
The hexahydroquinoline core participates in [4+2] cycloadditions. For example, thermal cycloaddition with ketene acetals forms bicyclic lactones (e.g., 70°C, toluene, 8h) .
| Dienophile | Conditions | Product |
|---|---|---|
| Ketene dimethyl acetal | Toluene, 70°C, 8h | Bicyclic lactone fused to quinoline |
Nucleophilic Substitution
The ethylsulfanyl group undergoes nucleophilic displacement:
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Thiol exchange : Reacts with aliphatic amines (e.g., morpholine, DMF, 80°C, 12h).
| Nucleophile | Conditions | Product |
|---|---|---|
| Morpholine | DMF, 80°C, 12h | 2-(Morpholin-4-yl)ethyl derivative |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique indole structure with a fluorophenyl group, which contributes to its biological activity. Its molecular formula is and it has a molecular weight of approximately 241.28 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Anticancer Activity
Research indicates that 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one exhibits promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Another significant application is its neuroprotective potential. Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. In vitro experiments indicated that it enhances cell viability in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer’s disease .
Case Study: Neuroprotection in Cellular Models
In a cellular model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a 40% increase in cell viability compared to untreated controls under oxidative stress conditions .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. A study found that it exhibits significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one with structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Position and Electronic Effects
- 3-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one (): This analogue differs in the position of the fluorine atom (para vs. ortho). However, the ortho-fluorine in the target compound may induce greater torsional strain, affecting conformational preferences in binding pockets .
- 3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one ():
Replacement of fluorine with a methoxy group introduces electron-donating properties, increasing the compound’s lipophilicity (logP) and altering π-π stacking interactions. Methoxy groups are also prone to oxidative metabolism, reducing bioavailability compared to fluorine-substituted derivatives .
Functional Group Modifications
- (3Z)-3-(2-[4-(3,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one ():
The thiazolyl hydrazone moiety introduces hydrogen-bonding capacity and conjugation, enhancing interactions with polar residues in enzyme active sites (e.g., HIV-1 RT inhibition). This contrasts with the simpler benzyl group in the target compound, which prioritizes hydrophobic interactions .
Data Table: Key Properties of Compared Compounds
Biological Activity
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and implications for future research.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with fluorinated benzyl halides. The introduction of the fluorine atom is known to enhance the compound's pharmacokinetic properties, including solubility and metabolic stability .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in a study involving breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines, the compound exhibited an IC50 value greater than 100 µM, indicating moderate cytotoxicity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains. Notably, it demonstrated effective inhibition against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 30 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Study on Anticancer Properties : A recent publication explored the effects of various indole derivatives on cancer cell lines. The study highlighted that modifications on the indole structure significantly influenced their anticancer activity. The fluorinated derivatives like this compound were particularly noted for their enhanced efficacy compared to non-fluorinated analogs .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of indole derivatives. The study found that the presence of fluorine improved the antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that fluorination could be a strategic modification for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. In case of exposure, wash affected areas with soap and water immediately .
- Avoid inhalation; work in a fume hood. If inhaled, move to fresh air and seek medical attention if symptoms persist .
- Store away from strong acids, bases, oxidizing agents, and reducing agents, as hazardous decomposition (e.g., toxic fumes) may occur during combustion or incompatible reactions .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on the fluorophenyl and indole moieties. Compare chemical shifts with similar indolinone derivatives .
- X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated in studies of structurally related indole derivatives (e.g., sulfonamide-indole hybrids) .
- Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight (C16H13FNO) and isotopic patterns .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Utilize Knoevenagel condensation or Mannich reactions for introducing the fluorophenylmethyl group to the indolinone core, optimizing reaction conditions (e.g., solvent, catalyst) based on yields reported for analogous compounds .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Use topological polar surface area (TPSA) data (e.g., ~17.1 Ų for related fluorophenyl compounds) to assess bioavailability .
- Conduct molecular docking with receptors like kinases or GPCRs, leveraging structural analogs (e.g., sulfonamide-indole hybrids with anticancer activity) to identify binding motifs .
Q. What strategies resolve contradictions in reported toxicity data for indolinone derivatives?
- Methodological Answer :
- Design in vitro toxicity assays (e.g., MTT assays on human cell lines) to evaluate acute toxicity, as existing safety data sheets lack comprehensive toxicological profiles .
- Cross-reference Structure-Activity Relationship (SAR) studies of structurally similar compounds (e.g., 5-chloroindolinone derivatives) to isolate toxicophores or mitigate risks .
Q. How can researchers optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Use quantitative structure-property relationship (QSPR) models to predict stability based on substituent effects (e.g., electron-withdrawing fluorine groups enhancing resistance to hydrolysis) .
Q. What advanced analytical techniques are suitable for probing the compound’s interaction with biomolecules?
- Methodological Answer :
- Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins like serum albumin or cytochrome P450 enzymes.
- Use fluorescence quenching assays to study interactions with DNA, referencing methods from studies on indole-based intercalators .
Key Considerations for Experimental Design
- Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .
- Theoretical Frameworks : Link mechanistic studies to broader hypotheses (e.g., fluorophenyl groups modulating enzyme inhibition) using models from indole pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
